1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride

Description

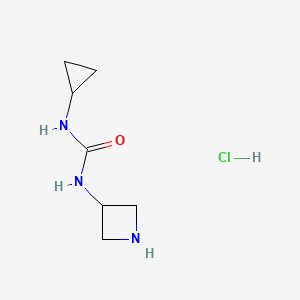

1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride is a small-molecule compound featuring a urea core linked to an azetidine (a four-membered saturated nitrogen heterocycle) and a cyclopropyl group. The azetidine ring introduces conformational rigidity, while the cyclopropyl moiety contributes to metabolic stability due to its strained ring structure. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications. Structural data from crystallographic studies confirm the spatial arrangement of these groups, with bond angles and distances consistent with typical azetidine-urea derivatives .

Properties

IUPAC Name |

1-(azetidin-3-yl)-3-cyclopropylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c11-7(9-5-1-2-5)10-6-3-8-4-6;/h5-6,8H,1-4H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRKNFPSOHFAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine Intermediate

Azetidine derivatives are commonly synthesized via nucleophilic substitution or ring-closure reactions involving azetidine rings functionalized at the 3-position. According to patent WO2000063168A1, a typical approach involves:

- Starting with N-t-butyl-O-trimethylsilylazetidine, reacting with hydrochloric acid solution at ambient temperature to remove protecting groups and generate the free azetidine amine.

- Subsequent basification with sodium hydroxide and potassium carbonate to isolate the azetidine intermediate as a crystalline solid.

- Extraction with organic solvents such as dichloromethane or ether to purify the intermediate.

This method yields the azetidine intermediate in about 64% isolated yield as a white crystalline solid after vacuum evaporation and drying.

Formation of Cyclopropylurea Moiety

The urea functionality, specifically the 3-cyclopropylurea group, is typically introduced by reacting the azetidine amine intermediate with cyclopropyl isocyanate or analogous carbamoylating agents under mild conditions. The reaction generally proceeds via nucleophilic attack of the azetidine nitrogen on the isocyanate carbon, forming the urea linkage.

Although explicit details for cyclopropylurea formation on azetidine are limited in the provided sources, general urea synthesis protocols involve:

- Stirring the azetidine amine with cyclopropyl isocyanate in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Maintaining reaction temperature between 0°C to room temperature to control reaction rate and avoid side reactions.

- Monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride are used.

Substitution: Reagents like alkyl halides and bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can introduce various functional groups to the azetidine ring.

Scientific Research Applications

1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity . This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(azetidin-3-yl)-3-cyclopropylurea hydrochloride and related compounds:

Structural and Functional Analysis:

- Core Functional Groups: The urea linkage in this compound enables hydrogen bonding, enhancing solubility and target-binding affinity compared to the amine in [1-(tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride .

Physicochemical Properties :

- The chlorophenyl analog (1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea) exhibits a high predicted boiling point (364.6°C) and moderate pKa (~9.37), suggesting lower volatility and pH-dependent solubility compared to the azetidine-urea compound .

- The cyclopropyl group in all compounds enhances metabolic stability but may reduce aqueous solubility due to hydrophobicity .

- Biological Relevance: The chlorophenyl derivative is a known metabolite of Lenvatinib, a multi-kinase inhibitor, highlighting its role in drug metabolism studies . The azetidine-urea scaffold may target kinase pathways (e.g., VEGF or FGF receptors) similar to Lenvatinib, though direct evidence is lacking in the provided data .

Research Implications and Limitations

- Data Gaps : Experimental data on the solubility, stability, and biological activity of this compound are absent in the reviewed evidence, necessitating further studies.

- Diverse Applications : The azetidine-urea framework holds promise in medicinal chemistry for kinase inhibition, while the chlorophenyl variant serves as a metabolite reference in oncology research .

Biological Activity

1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a cyclopropyl moiety, contributing to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C9H14N2O·HCl |

| CAS Number | 2097951-88-5 |

| Molecular Weight | 186.68 g/mol |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific kinases, particularly Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation. Inhibition of PLK4 can lead to cell cycle arrest in cancer cells, making this compound a candidate for anticancer therapy .

- Receptor Interaction : The azetidine ring's strain may facilitate interactions with receptors or enzymes, leading to altered biochemical pathways. The presence of the hydrochloride salt enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound through various experimental approaches:

In Vitro Studies :

- The compound effectively inhibits the proliferation of several cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, treatment with this compound resulted in a significant decrease in viability in PLK4-overexpressing cancer cells, indicating its selective action against tumors reliant on PLK4 activity .

Mechanistic Insights :

- The ability to stabilize p53 levels upon centrosome removal suggests that this compound enhances the cellular stress response, particularly beneficial in p53-positive tumors. This mechanism may contribute to its efficacy in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Azetidin-3-yl(piperidin-1-yl)methanone | Lacks cyclopropyl group | Lower potency against PLK4 |

| Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone | Fluorine substitution alters electronic properties | Similar activity but less selective |

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Cell Line Inhibition :

- Mechanistic Study on Apoptosis Induction :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.